molecular formula C22H24F2N4O B2485086 N-(2,4-difluorophenyl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide CAS No. 1208503-03-0

N-(2,4-difluorophenyl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide

カタログ番号 B2485086
CAS番号: 1208503-03-0
分子量: 398.458
InChIキー: XCJLTEMGIUHDJF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to "N-(2,4-difluorophenyl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide" often involves multi-step chemical processes that integrate various organic synthesis techniques. These processes may include the formation of the benzimidazole ring, introduction of the piperidine moiety, and subsequent modifications to incorporate the difluorophenyl group and acetamide functionality. Studies such as those by Shibuya et al. (2018) provide insights into the design of potent inhibitors exhibiting enhanced solubility and absorption through molecular modifications, including the insertion of piperazine and piperidine units (Shibuya et al., 2018).

Molecular Structure Analysis

The molecular structure of such compounds is crucial for understanding their interaction with biological targets. Structural determinations, often conducted through crystallography or NMR spectroscopy, reveal the spatial arrangement of atoms and the conformational flexibility of the molecule. For example, Ismailova et al. (2014) reported the synthesis and crystal structure of a related compound, highlighting the orientation of different functional groups and their potential implications for biological activity (Ismailova et al., 2014).

科学的研究の応用

Molecular Design for Enhanced Solubility and Absorption

Shibuya et al. (2018) discuss the molecular design improvements in acyl-coenzyme A:cholesterol O-acyltransferase (ACAT) inhibitors. They highlight the insertion of a piperazine unit to enhance aqueous solubility and oral absorption, which could be relevant for similar compounds like N-(2,4-difluorophenyl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide in enhancing drug delivery and efficacy (Shibuya et al., 2018).

Antimicrobial and Antioxidant Agents

Research by Naraboli and Biradar (2017) on benzodiazepines bearing benzimidazole and indole moieties, including similar structures to the compound , revealed potent antimicrobial and good antioxidant activities. This suggests potential applications of N-(2,4-difluorophenyl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide in treating infections and oxidative stress-related conditions (Naraboli & Biradar, 2017).

Anticancer Activity

A study by Boddu et al. (2018) on N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo[d]imidazol-1-yl) acetamides showed promising in vitro anticancer activity against various human cancer cell lines. This indicates the potential of N-(2,4-difluorophenyl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide in cancer treatment (Boddu et al., 2018).

Antimicrobial Nano-Materials

Mokhtari and Pourabdollah (2013) researched N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives, showing effectiveness against pathogenic bacteria and fungi. This implies potential antimicrobial applications of similar compounds in medical or industrial settings (Mokhtari & Pourabdollah, 2013).

Antibacterial Activity

Research by Gullapelli et al. (2014) on benzimidazole-based compounds demonstrated notable antibacterial activity. This suggests the potential use of N-(2,4-difluorophenyl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide in developing new antibacterial agents (Gullapelli et al., 2014).

特性

IUPAC Name

N-(2,4-difluorophenyl)-2-[4-[(2-methylbenzimidazol-1-yl)methyl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F2N4O/c1-15-25-20-4-2-3-5-21(20)28(15)13-16-8-10-27(11-9-16)14-22(29)26-19-7-6-17(23)12-18(19)24/h2-7,12,16H,8-11,13-14H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJLTEMGIUHDJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3CCN(CC3)CC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。